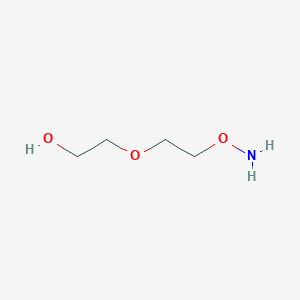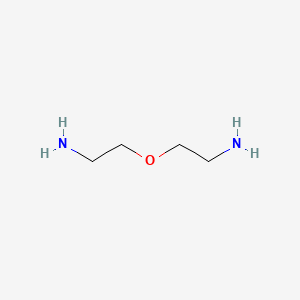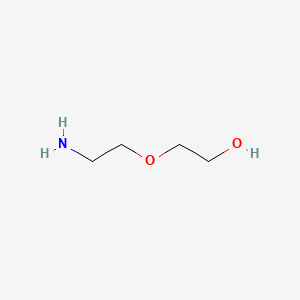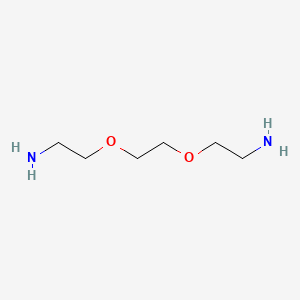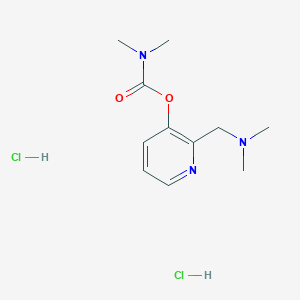
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-methylbenzyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-methylbenzyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Polymer Synthesis and Catalysis : Acetamide structures, including derivatives of 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-methylbenzyl) acetamide, have been utilized in the synthesis of polymers. These polymers have shown effectiveness as phase transfer catalysts in various nucleophilic substitution reactions, indicating a significant role in chemical synthesis and industrial applications (Kondo, Minafuji, Inagaki, & Tsuda, 1986).
Synthesis of Natural and Pharmaceutical Products : Acetamide moieties are common in numerous natural and pharmaceutical products. Research has shown that derivatives of acetamide can serve as stable and effective reagents in the synthesis of various substituted products, which are valuable in the study of natural and pharmaceutical compounds (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
Metabolism and Toxicology Studies : Acetamide derivatives have been used in studies exploring the metabolism of certain herbicides in human and rat liver microsomes. Such research is crucial in understanding the toxicological effects of these compounds, aiding in the assessment of their safety and environmental impact (Coleman, Linderman, Hodgson, & Rose, 2000).
Coordination Chemistry and Antioxidant Activity : Research into acetamide derivatives has also delved into coordination chemistry. For example, novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity, demonstrating potential applications in biochemistry and medicine (Chkirate et al., 2019).
Pharmaceutical Imaging : In the field of pharmaceutical imaging, specifically Positron Emission Tomography (PET), acetamide derivatives have been developed and evaluated as imaging probes. This research provides insights into the development of new diagnostic tools in medicine (Prabhakaran et al., 2006).
Anticancer Research : Some acetamide derivatives have been synthesized and tested for their anticancer activity. This includes studies on the growth inhibition of various cancer cell lines, which is vital for the development of new cancer therapies (Karaburun et al., 2018).
Agricultural Applications : Acetamide derivatives have been studied in relation to their reception and activity in agricultural settings. This includes the understanding of how these compounds interact with soil and plants, which is crucial for optimizing their use as herbicides (Banks & Robinson, 1986).
Propriétés
Numéro CAS |
3571-00-4 |
|---|---|
Nom du produit |
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-methylbenzyl)- |
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
2,2-dichloro-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-4-10(5-3-9)8-15(6-7-16)12(17)11(13)14/h2-5,11,16H,6-8H2,1H3 |
Clé InChI |
LEXACAWUAADPEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CCO)C(=O)C(Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CN(CCO)C(=O)C(Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
3571-00-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-N-(p-methylbenzyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



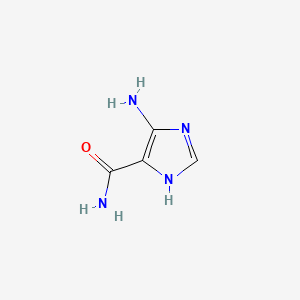
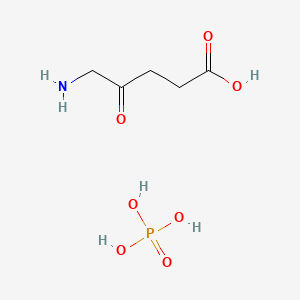
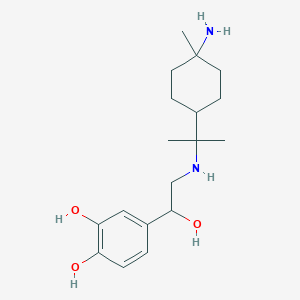
![3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1664890.png)

